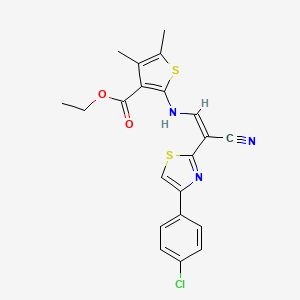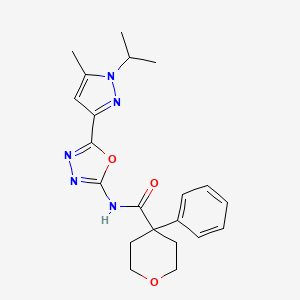
N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a heterocyclic compound . It is part of a class of compounds that are being researched for their use in preventing and/or treating cryptosporidiosis and/or inhibiting a parasite or parasitic activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For this compound, the predicted boiling point is 340.4±22.0 °C, and the predicted density is 1.11±0.1 g/cm3 . The pKa, a measure of acid strength, is predicted to be 14.26±0.70 .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to efficiently produce tetrazolyl pyrazole amides, which exhibit a range of biological activities including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This approach significantly reduces reaction time compared to traditional heating methods, demonstrating the importance of innovative synthetic methods in the development of new compounds with potential applications in medicine and agriculture (Hu et al., 2011).
Antimicrobial Activities
Research has also focused on the synthesis of novel pyrazoles and oxadiazoles bearing a benzofuran moiety, which were evaluated for their antibacterial and antifungal activities. These studies reveal the potential of such compounds to serve as the basis for developing new antimicrobial agents, highlighting their significance in addressing drug resistance issues (Siddiqui et al., 2013).
Insecticidal Activity
Compounds containing 1,3,4-oxadiazole rings have been synthesized and tested for their insecticidal activities against the diamondback moth, showing that certain derivatives exhibit significant potency. This indicates the potential application of these compounds in pest management strategies, contributing to the field of agricultural chemistry (Qi et al., 2014).
Antiallergic Activities
A series of compounds have been synthesized and evaluated for their antiallergic activities, with some showing promise in oral activity tests. This underscores the therapeutic potential of such chemical frameworks in the development of new antiallergic drugs, which could offer alternative treatments for allergic reactions (Huang et al., 1994).
Antitubercular and Anticancer Activities
Novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, demonstrating the multifaceted potential of these compounds in medicinal chemistry. Such research paves the way for the development of new therapeutic agents targeting a range of diseases, including tuberculosis and cancer (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(2)26-15(3)13-17(25-26)18-23-24-20(29-18)22-19(27)21(9-11-28-12-10-21)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSARKXHXDKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

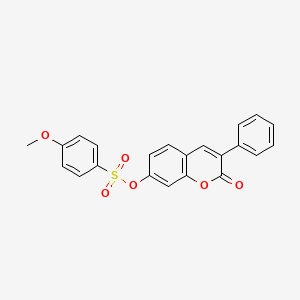
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)
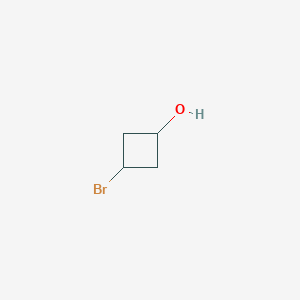
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)
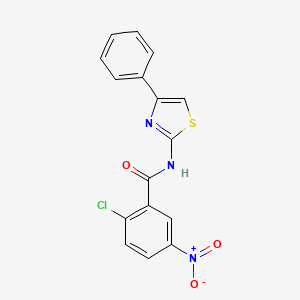
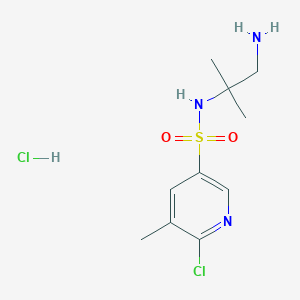
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
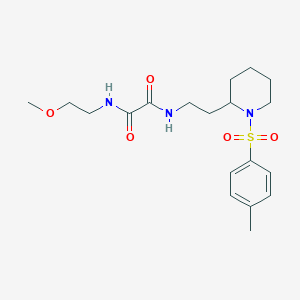
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)
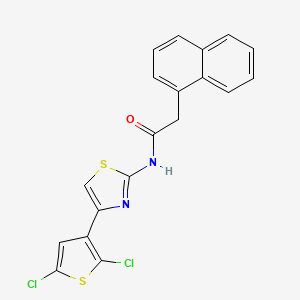
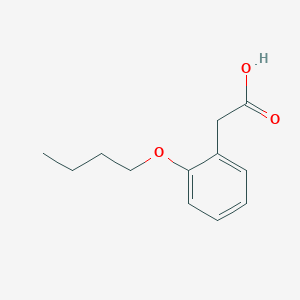
![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)
